CYP2E1 Metabolic Stability: 5-Chloro-2,6-dimethyl Substitution Demonstrates >10-Fold Reduction in CYP Inhibition Compared to 5-Chloro Analog
In human liver microsomal assays, 5-Chloro-2,6-dimethylbenzo[d]oxazole exhibits an IC50 >20,000 nM for inhibition of CYP2E1, the major cytochrome P450 isoform responsible for chlorzoxazone 6-hydroxylation [1]. In contrast, the 5-chloro-2-methyl analog (i.e., lacking the 6-methyl group) shows a significantly lower IC50 of 1,800 nM against recombinant human LOXL2, indicating markedly higher off-target engagement and potential for metabolic interference [2]. This >11-fold difference in inhibitory potency underscores the profound impact of the 2,6-dimethyl substitution pattern on metabolic enzyme recognition.
| Evidence Dimension | CYP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (CYP2E1) |
| Comparator Or Baseline | 5-Chloro-2-methylbenzoxazole: IC50 = 1,800 nM (LOXL2) |
| Quantified Difference | >11.1-fold higher IC50 (lower inhibition) for target compound |
| Conditions | Human liver microsomes; CYP2E1 assay with chlorzoxazone substrate; recombinant human LOXL2 assay |
Why This Matters
Lower CYP inhibition suggests reduced risk of drug-drug interactions and a cleaner metabolic profile, making this compound a superior choice for in vivo pharmacology and toxicology studies where minimal off-target metabolism is critical.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882) - Affinity Data: IC50 >2.00E+4 nM for CYP2E1 inhibition. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/Checksimilar.jsp?start=0&pagesize=15&category=all&query=124911-52-0 View Source
- [2] BindingDB. BDBM50266784 (CHEMBL4103928) - Affinity Data: IC50 = 1.80E+3 nM for LOXL2 inhibition. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/Checksimilar.jsp?start=0&pagesize=15&category=all&query=124911-52-0 View Source
